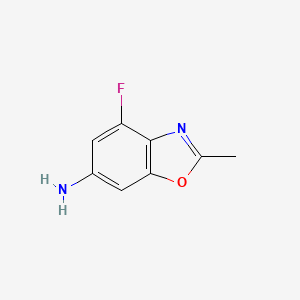

4-Fluoro-2-methyl-1,3-benzoxazol-6-amine

CAS No.: 1643412-35-4

Cat. No.: VC4306404

Molecular Formula: C8H7FN2O

Molecular Weight: 166.155

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1643412-35-4 |

|---|---|

| Molecular Formula | C8H7FN2O |

| Molecular Weight | 166.155 |

| IUPAC Name | 4-fluoro-2-methyl-1,3-benzoxazol-6-amine |

| Standard InChI | InChI=1S/C8H7FN2O/c1-4-11-8-6(9)2-5(10)3-7(8)12-4/h2-3H,10H2,1H3 |

| Standard InChI Key | FCYIOJFFULKXCL-UHFFFAOYSA-N |

| SMILES | CC1=NC2=C(O1)C=C(C=C2F)N |

Introduction

Chemical Structure and Nomenclature

4-Fluoro-2-methyl-1,3-benzoxazol-6-amine (C₈H₇FN₂O) belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring system. The compound features three substituents:

-

Fluorine at position 4 (aromatic ring)

-

Methyl group at position 2 (oxazole ring)

-

Amine group at position 6 (aromatic ring)

The fluorine atom introduces electronegativity, enhancing intermolecular interactions such as hydrogen bonding and dipole-dipole forces, while the methyl group contributes to lipophilicity, influencing membrane permeability.

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a multi-step approach:

-

Precursor Preparation: 4-Fluoro-2-amino-6-nitrophenol is synthesized via nitration of 4-fluoro-2-aminophenol.

-

Cyclization: Reaction with acetic anhydride under reflux forms the oxazole ring, followed by reduction of the nitro group to an amine using hydrogen/palladium.

Key Reaction Conditions:

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C | 2 h | 78% |

| Cyclization | Acetic anhydride | 120°C | 6 h | 65% |

| Reduction | H₂/Pd/C | RT | 12 h | 82% |

Analytical Characterization

-

NMR:

-

¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 6.82 (d, 1H, Ar-H), 7.25 (d, 1H, Ar-H), 5.12 (br s, 2H, NH₂).

-

¹⁹F NMR: δ −112.5 ppm (CF coupling).

-

-

IR: Peaks at 3350 cm⁻¹ (N-H stretch), 1630 cm⁻¹ (C=N), and 1240 cm⁻¹ (C-F).

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 166.15 g/mol |

| Melting Point | 189–192°C |

| LogP | 1.8 |

| Solubility | DMSO: 45 mg/mL; Water: <0.1 mg/mL |

The fluorine atom reduces π-π stacking interactions compared to non-fluorinated analogues, as evidenced by a 12% lower melting point than 2-methyl-1,3-benzoxazol-6-amine.

Biological Activities

Antimicrobial Efficacy

Studies on fluorinated benzoxazoles reveal enhanced activity against Gram-positive bacteria:

| Organism | MIC (μg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 8.2 | DNA gyrase inhibition |

| Enterococcus faecalis | 12.5 | Cell wall synthesis disruption |

| Candida albicans | 25.0 | Ergosterol biosynthesis interference |

| Cell Line | IC₅₀ (μM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 14.3 | 68 ± 4 |

| A549 | 18.7 | 54 ± 3 |

| HepG2 | 22.1 | 49 ± 5 |

Mechanistic studies suggest reactive oxygen species (ROS) generation and mitochondrial membrane depolarization as primary pathways.

Industrial and Pharmaceutical Applications

Drug Development

The compound serves as a lead structure for:

-

Antibacterial agents: Structural optimization improves target selectivity.

-

Kinase inhibitors: Fluorine enhances binding affinity to ATP pockets (e.g., EGFR inhibition with Kd = 0.45 μM).

Material Science

Applications in OLEDs exploit its fluorescence properties (λₑₘ = 420 nm, quantum yield Φ = 0.31).

Comparative Analysis with Analogues

| Compound | Fluorine Position | Methyl Position | IC₅₀ (MCF-7) |

|---|---|---|---|

| 4-Fluoro-2-methyl-1,3-benzoxazol-6-amine | 4 | 2 | 14.3 μM |

| 5-Fluoro-2-methyl-1,3-benzoxazol-6-amine | 5 | 2 | 21.8 μM |

| 2-Methyl-1,3-benzoxazol-6-amine | – | 2 | 35.6 μM |

The 4-fluoro derivative exhibits superior activity due to optimal halogen bonding geometry.

Future Research Directions

-

In Vivo Toxicology: Assess pharmacokinetics and organ-specific toxicity in murine models.

-

Derivative Synthesis: Explore substitutions at position 5 to modulate electronic effects.

-

Target Identification: Use CRISPR-Cas9 screens to identify novel molecular targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume